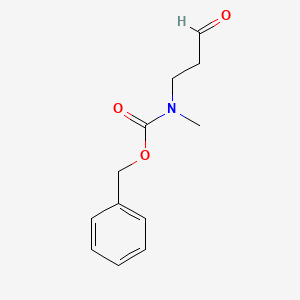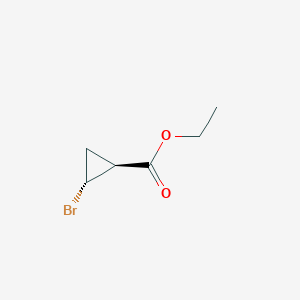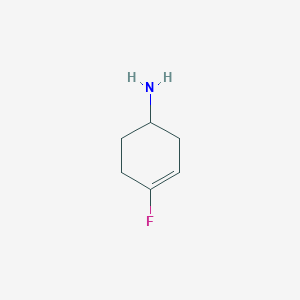
4-Fluorocyclohex-3-enaMine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Fluorocyclohex-3-enaMine is an organic compound with the molecular formula C6H10FN It is a fluorinated derivative of cyclohexenamine, characterized by the presence of a fluorine atom at the fourth position of the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The most common method for synthesizing 4-Fluorocyclohex-3-enaMine involves the condensation of a cyclohexanone derivative with a secondary amine, followed by fluorination. The reaction typically proceeds as follows:
Formation of Enamine: Cyclohexanone reacts with a secondary amine (e.g., pyrrolidine) under reflux conditions in the presence of an anhydrous solvent such as benzene or toluene.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and large-scale autoclaves are often employed to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Fluorocyclohex-3-enaMine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorinated position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of cyclohexylamines.
Substitution: Formation of various substituted cyclohexenamines.
Scientific Research Applications
4-Fluorocyclohex-3-enaMine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluorocyclohex-3-enaMine involves its interaction with various molecular targets. The compound’s nucleophilicity allows it to participate in reactions with electrophiles, forming stable adducts. In biological systems, it may interact with enzymes and receptors, modulating their activity through covalent or non-covalent interactions .
Comparison with Similar Compounds
Cyclohexenamine: Lacks the fluorine atom, resulting in different reactivity and properties.
4-Chlorocyclohex-3-enaMine: Similar structure but with a chlorine atom instead of fluorine, leading to different chemical behavior.
4-Bromocyclohex-3-enaMine: Contains a bromine atom, which affects its reactivity and applications.
Uniqueness: 4-Fluorocyclohex-3-enaMine is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This fluorination enhances the compound’s stability and reactivity, making it valuable in various chemical and biological applications .
Properties
IUPAC Name |
4-fluorocyclohex-3-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN/c7-5-1-3-6(8)4-2-5/h1,6H,2-4,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKBVQHZGZRDQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CCC1N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

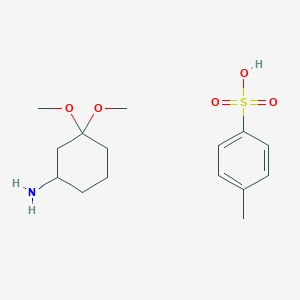
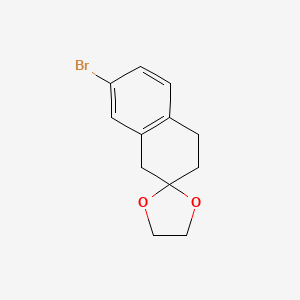
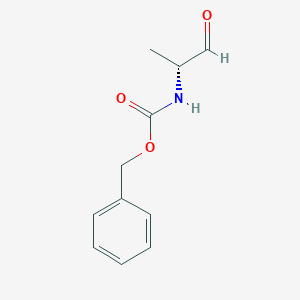
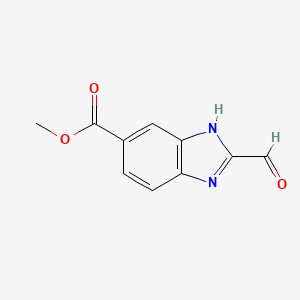
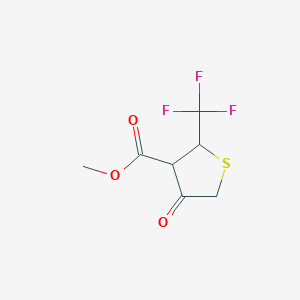
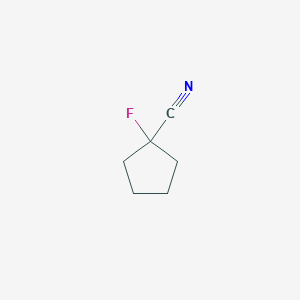
![3-Oxabicyclo[3.2.1]octan-6-one](/img/structure/B8185546.png)
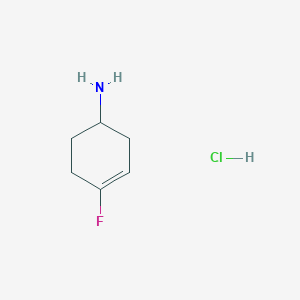
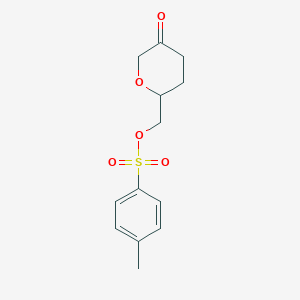
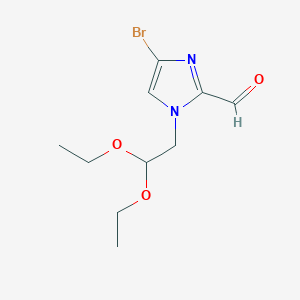
![Hexahydro-cyclopenta[c]furan-4-one](/img/structure/B8185569.png)
